Trimethylantimony

Beschreibung

Contemporary Research Landscape for Organometallic Antimony Compounds

Modern research into organoantimony compounds is dynamic, with investigations spanning fundamental chemical principles to applied sciences. uni-due.de Scientists focus on the synthesis, structure, and reactivity of these molecules to develop new materials and catalytic processes. uni-due.de Key areas of application include the creation of novel catalysts and the fabrication of advanced materials such as Organometallic Frameworks (OMFs) and specialized thin films. smolecule.com The study of these compounds also extends to environmental science, where naturally occurring methylated antimony species have been detected in various ecosystems, prompting research into their biogeochemistry. acs.orgrsc.org The versatility of organoantimony compounds makes them a subject of continuous exploration in both academic and industrial laboratories. testbook.com

Research Significance of Trimethylantimony in Specialized Chemical Syntheses and Materials Science

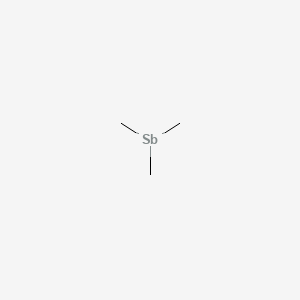

This compound, with the chemical formula (CH₃)₃Sb, is a foundational compound in organoantimony research, primarily due to its utility as a precursor and its specific chemical properties. smolecule.com

In specialized chemical syntheses , this compound serves as a key starting material. It is used to synthesize a variety of other organoantimony compounds, including complex quinquevalent antimony structures like this compound(V) dihalides and dithiocarbonate derivatives. ontosight.aioup.com Its reactivity with halides and sulfides allows for the creation of diverse molecular architectures. smolecule.com Furthermore, it is a building block for novel materials with tailored properties, such as unique antimony-based catalysts for organic reactions and porous OMFs designed for gas storage and separation. smolecule.com

In materials science , this compound is indispensable, particularly in the electronics industry. lookchem.com It is a critical precursor gas in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), techniques used to grow high-purity thin films of III-V compound semiconductors. smolecule.comwikipedia.orgresearchgate.net These semiconductors, such as Indium Antimonide (InSb) and Gallium Antimonide (GaSb), are essential components in high-performance electronic devices, including infrared detectors, high-speed transistors, and light-emitting diodes (LEDs). argosun.comchemicalbook.comwikipedia.org The compound's high volatility and ability to decompose cleanly at specific temperatures allow for precise control over the thickness and composition of the deposited films. argosun.com Research has also demonstrated its use in enhancing the efficiency of photovoltaic cells and in the controlled synthesis of semiconductor nanowires and quantum dots. argosun.comox.ac.uknih.govrsc.org The demand for extremely high-purity this compound (e.g., 6N purity, or 99.9999%) underscores its importance in manufacturing advanced electronic components. google.com

Historical Context of this compound within Organometallic Research Methodologies

The field of organometallic chemistry traces its origins to 1760, with the synthesis of cacodyl (B8556844) oxide by French pharmacist Louis Claude Cadet de Gassicourt. uni-due.deuga-editions.com Significant progress was made in the mid-19th century by Edward Frankland, who synthesized several volatile metal-alkyl compounds. uga-editions.com

The synthesis of this compound has evolved over time. Early methods often relied on the Grignard reaction, which involves reacting antimony trichloride (B1173362) with a methyl Grignard reagent. wikipedia.orggoogle.com While effective for laboratory-scale synthesis, this method presented challenges for industrial production, including safety risks and difficulties in separating the product from byproducts. google.com

A more recent and industrially viable approach is the displacement reaction between trimethylaluminum (B3029685) and an antimony halide. google.com This solvent-free method offers significant advantages, including higher yields (often exceeding 80%), simpler purification due to the differing boiling points of the product and byproducts, and improved scalability, making it suitable for producing the high-purity this compound required by the semiconductor industry. google.com The use of organometallic precursors like this compound in MOCVD for growing antimonide-based materials became more prevalent following pioneering work in the late 1960s, gradually replacing less stable or more difficult-to-handle sources like stibine (B1205547) (SbH₃). researchgate.netosti.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₉Sb smolecule.com |

| Molar Mass | 166.86 g/mol wikipedia.org |

| Appearance | Colorless liquid lookchem.comwikipedia.org |

| Density | 1.528 g/cm³ lookchem.comamericanelements.com |

| Melting Point | -87.6 °C lookchem.comdockchemicals.com |

| Boiling Point | 80.6 °C - 81 °C lookchem.comwikipedia.orgcas.org |

| Synonyms | Trimethylstibine wikipedia.orgcas.org |

| CAS Number | 594-10-5 wikipedia.org |

Table 2: Comparison of Synthesis Methods for this compound

| Method | Description | Advantages | Disadvantages |

| Grignard Reagent Method | Reaction of antimony trichloride (SbCl₃) with a methyl Grignard reagent (e.g., CH₃MgBr). wikipedia.orggoogle.com | Established laboratory procedure. | Potential safety hazards, incomplete separation of byproducts, not ideal for large-scale industrial production. google.com |

| Displacement Reaction Method | Reaction of trimethylaluminum ((CH₃)₃Al) with an antimony halide (e.g., SbCl₃). google.com | High yield (>80%), solvent-free, simplified purification, high scalability, produces high-purity (6N) product. google.com | Requires handling of pyrophoric trimethylaluminum. |

Table 3: Common Organometallic Precursors in MOCVD for III-V Semiconductors

| Precursor | Chemical Formula | Group | Application (Example) |

| This compound | (CH₃)₃Sb | Group V | Source for Antimony (Sb) in GaSb, InSb growth. ox.ac.ukosti.gov |

| Trimethylgallium (B75665) | (CH₃)₃Ga | Group III | Source for Gallium (Ga) in GaAs, GaSb growth. ox.ac.ukosti.gov |

| Trimethylindium (B1585567) | (CH₃)₃In | Group III | Source for Indium (In) in InP, InSb growth. wikipedia.orgox.ac.uk |

| Trimethylaluminum | (CH₃)₃Al | Group III | Source for Aluminum (Al) in AlGaAs growth. testbook.comox.ac.uk |

| Arsine | AsH₃ | Group V | Source for Arsenic (As) in GaAs growth. researchgate.netox.ac.uk |

| Phosphine (B1218219) | PH₃ | Group V | Source for Phosphorus (P) in InP growth. wikipedia.orgox.ac.uk |

Eigenschaften

IUPAC Name |

trimethylstibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.Sb/h3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORFVJURJXKREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sb](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208121 | |

| Record name | Trimethylantimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-10-5 | |

| Record name | Trimethylantimony | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylantimony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylantimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylstibine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylantimony | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9DPM35Z2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Precursor Chemistry of Trimethylantimony

Development of Novel Synthetic Routes for Trimethylantimony

The preparation of this compound has evolved from classical organometallic reactions to more refined methods that offer higher purity and better scalability for industrial applications.

Alkylation Strategies for Antimony Precursors

Alkylation of antimony halides is the most common and well-established strategy for synthesizing this compound. This approach involves the reaction of an antimony precursor, typically antimony trichloride (B1173362) (SbCl₃), with a methylating agent that transfers methyl groups to the antimony center.

Several methylating agents have been successfully employed:

Grignard Reagents: The treatment of antimony trichloride with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is a conventional method for producing this compound. researchgate.net

Organolithium Reagents: Methyl lithium (CH₃Li) is another effective alkylating agent for the synthesis of this compound from antimony trichloride. acs.org

Organoaluminum Reagents: A prevalent method, particularly for industrial-scale production, involves the reaction of antimony halides with trimethylaluminum (B3029685) (Al(CH₃)₃). researchgate.net This reaction is typically performed under controlled temperatures in an inert atmosphere to ensure high yields. researchgate.net

The general reaction for the alkylation of antimony trichloride can be represented as: SbCl₃ + 3 CH₃M → Sb(CH₃)₃ + 3 MCl (where M = MgBr, Li, or Al(CH₃)₂)

Reductive Coupling Approaches in this compound Synthesis

Reductive coupling reactions, such as the Wurtz-Fittig reaction, represent a classical approach in organometallic synthesis for the formation of carbon-carbon bonds. testbook.combyjus.com In principle, a similar strategy could be applied to form antimony-carbon bonds for the synthesis of this compound. This would involve the reaction of an antimony halide with a methyl halide in the presence of a highly reactive metal reductant, like sodium, in a dry ether solvent. testbook.com

The hypothetical reaction is as follows: SbCl₃ + 3 CH₃Cl + 6 Na → Sb(CH₃)₃ + 6 NaCl

While this method is fundamental in organometallic chemistry, it is less commonly employed for the modern synthesis of high-purity this compound due to potential side reactions and the development of more efficient and selective alkylation strategies. wikipedia.org The Wurtz-Fittig reaction and its variants are generally plagued by side reactions and have limited applicability in modern, large-scale synthesis. wikipedia.org

Exploration of Sustainable Chemical Principles in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes. A significant advancement is the development of a solvent-free synthesis method. acs.org This process involves the displacement reaction between trimethylaluminum and an antimony halide. acs.orgwikipedia.org Key advantages of this approach include:

Solvent-Free Conditions: The reaction eliminates the need for low-boiling-point solvents, which simplifies processing and reduces chemical waste. acs.org

High Yield: The method can achieve yields greater than 80%, attributed to fewer side reactions. acs.orgwikipedia.org

Simplified Purification: The primary byproduct, dimethylaluminum chloride, has a much higher boiling point than this compound, allowing for efficient separation via distillation. acs.org

This approach not only improves efficiency and yield but also presents a safer and more environmentally benign pathway for industrial production, overcoming technical defects found in traditional methods. wikipedia.org

Precursor Design and Reactivity in this compound Formation

The choice of precursors is critical in determining the reaction conditions, yield, and purity of the final this compound product. Antimony halides are the most common antimony source.

Antimony(III) Halides: Antimony trichloride (SbCl₃) is the most widely used precursor due to its commercial availability and reactivity. researchgate.netpolyu.edu.hk

Organoantimony(V) Precursors: For the synthesis of more complex organoantimony compounds, this compound derivatives themselves can act as precursors. For instance, this compound(V) dibromide (Sb(CH₃)₃Br₂) is used in metathesis reactions to create new compounds. testbook.comlookchem.com

Silyl-Antimony Precursors: Tris(trimethylsilyl)antimony (Sb(SiMe₃)₃) is a highly reactive organoantimony compound used as a precursor, particularly in the synthesis of indium antimonide (InSb) quantum dots. polyu.edu.hk Its high reactivity stems from the nature of the antimony-silicon bonds. polyu.edu.hk

The reactivity of the methylating agent also plays a crucial role. Grignard and organolithium reagents are highly effective but can be challenging to handle on a large scale. Trimethylaluminum is often preferred in industrial settings for its suitable reactivity and the favorable properties of its byproducts for separation. researchgate.netacs.org

Purification Techniques for Research-Grade this compound

Achieving the high purity required for semiconductor applications (often 6N, or 99.9999%) necessitates sophisticated purification techniques. acs.orgwikipedia.org Fractional distillation is the primary method used to purify crude this compound. acs.org

The effectiveness of distillation relies on the significant difference in boiling points between this compound and the byproducts of the synthesis. For example, in the synthesis using trimethylaluminum and antimony trichloride, the separation is straightforward. acs.org

| Compound | Boiling Point (°C) | Role |

|---|---|---|

| This compound | 81 | Product |

| Dimethylaluminum chloride | 126-127 | Byproduct |

A multi-step purification process is often employed to achieve research-grade purity. A patented method describes a two-stage distillation process:

Reduced Pressure Distillation: The crude product is first distilled under reduced pressure (50-80 kPa) at a temperature of 50-70 °C. wikipedia.org

Atmospheric Distillation: The collected fraction is then subjected to distillation at atmospheric pressure, where the pure this compound fraction is collected at 79-82 °C. wikipedia.org

This rigorous purification process effectively removes byproducts and impurities, yielding the high-purity this compound required for advanced applications like MOCVD. wikipedia.org Commercially, different purity levels are available, often designated as neat, pure grade (PG), or electronic grade (EG), to meet the needs of various research and industrial applications.

Elucidation of Reactivity and Reaction Mechanisms Involving Trimethylantimony

Mechanistic Investigations of Thermal Decomposition of Trimethylantimony

The thermal decomposition of this compound has been the subject of numerous studies to understand the fundamental chemical processes that occur at elevated temperatures. These investigations are critical for optimizing growth conditions in MOCVD. researchgate.netosti.govresearchgate.net

Gas-phase pyrolysis of this compound has been extensively studied to identify the decomposition products and elucidate the reaction mechanisms. researchgate.netcdnsciencepub.comresearchgate.net In an inert carrier gas like helium, the primary decomposition pathway is believed to be the homolytic cleavage of the first antimony-carbon bond, releasing a methyl radical. osti.gov This initial step is often reversible. osti.gov

Studies using a toluene (B28343) carrier flow system have followed the reaction progress by measuring the formation of methane (B114726), ethane, and ethylbenzene. cdnsciencepub.com The analysis of undecomposed alkyls suggests that three methyl radicals are released per molecule of this compound that reacts. cdnsciencepub.com In a deuterium (B1214612) atmosphere, the pyrolysis occurs at significantly lower temperatures, indicating a chain reaction mechanism where methyl radicals react with deuterium to form deuterated methane and deuterium atoms, which then react with more this compound. osti.gov

Table 1: Major Products of this compound Pyrolysis

| Product | Formula | Carrier Gas | Reference |

|---|---|---|---|

| Methane | CH₄ | Toluene, D₂ | cdnsciencepub.com, osti.gov |

| Ethane | C₂H₆ | Toluene | cdnsciencepub.com |

| Ethylbenzene | C₈H₁₀ | Toluene | cdnsciencepub.com |

In the context of MOCVD, the decomposition of this compound is not solely a gas-phase phenomenon but is also significantly influenced by surface-mediated processes. cdnsciencepub.comaip.org The nature of the substrate surface can play a crucial role in the decomposition pathway and the incorporation of antimony into the growing film.

During the MOCVD growth of materials like InGaP, this compound can be used as a surfactant. aip.org The TMSb cracks on the surface, leaving antimony atoms that can influence the ordering of the alloy without being significantly incorporated into the crystal. aip.org This demonstrates a direct surface-mediated role of TMSb decomposition in controlling material properties. The interaction with other precursors, such as trimethylindium (B1585567) (TMIn), can also alter the decomposition behavior of TMSb, leading to lower decomposition temperatures. osti.gov

The kinetic and thermodynamic parameters of this compound decomposition provide quantitative insights into the reaction rates and energy changes involved. The pyrolysis of this compound has been determined to be a first-order reaction. researchgate.net

Studies using the toluene carrier technique have been employed to determine the bond dissociation energies. The rate constant for the fission of the first Sb-CH₃ bond has been estimated, with a probable expression of log₁₀ k/sec⁻¹ = 15.2 - (57,000/2.303RT) at 16.5 mm pressure. researchgate.net The activation energy for the decomposition can be related to the bond dissociation energy of the (CH₃)₂Sb-CH₃ bond. cdnsciencepub.comosti.gov

Table 2: Kinetic and Thermodynamic Parameters for this compound Decomposition

| Parameter | Value/Expression | Conditions | Reference |

|---|---|---|---|

| Reaction Order | First Order | Flow tube reactor | researchgate.net |

| Rate Constant (k) for first bond fission | log₁₀ k/sec⁻¹ = 15.2 - (57,000/2.303RT) | 16.5 mm pressure, Toluene carrier | researchgate.net |

These parameters are crucial for modeling and predicting the behavior of this compound in MOCVD reactors. researchgate.net

Photochemical Reactivity of this compound

The photochemical reactivity of this compound involves its transformation induced by light, which can be an alternative to thermal decomposition for certain applications. osti.gov

Ultraviolet (UV) irradiation can induce the decomposition of organometallic compounds. mdpi.com For antimony compounds, UV photolysis can be used in analytical techniques for speciation analysis, often involving the conversion between different oxidation states. researchgate.net For instance, post-column photo-oxidation is used in conjunction with liquid chromatography to analyze antimony species. researchgate.net While specific studies on the detailed mechanism of UV-induced transformation of isolated this compound are less common in the provided context, the principles of photochemistry suggest that UV photons with sufficient energy can cleave the Sb-C bonds, leading to the formation of radicals and subsequent reaction products. numberanalytics.com

Laser-driven decomposition provides a more controlled way to study photochemical reactions. Flash photolysis studies of this compound have been conducted to investigate the quenching of excited antimony atoms produced during the process. acs.org Pulsed lasers can be used to induce the photolytic dissociation of organometallic precursors like trimethylindium, and similar principles apply to this compound. researchgate.net This technique allows for the generation of high concentrations of metal atoms far exceeding what can be achieved through pyrolysis alone. researchgate.net The specific fragments and reaction pathways in the laser-driven decomposition of this compound would depend on the laser wavelength and power.

Oxidative and Reductive Chemistry of this compound

This compound ((CH₃)₃Sb) exhibits reactivity in both oxidative and reductive chemical processes. When exposed to air, it readily oxidizes, a reaction that is highly exothermic and can lead to spontaneous ignition. The product of this oxidation is this compound oxide.

Beyond simple air oxidation, this compound can undergo oxidation in the presence of peroxides. For instance, its reaction with propenoic and 2-methylpropenoic acids in the presence of a peroxide has been studied. researchgate.net this compound also reacts with methacrylic acid in the presence of tert-butyl hydroperoxide to form this compound dimethacrylate.

From a reductive standpoint, the decomposition of tertiary stibines like this compound can involve reductive elimination reactions. researchgate.net For example, the pyrolysis of diisopropylantimony deuteride, a related organoantimony compound, is believed to proceed through a reductive elimination that produces propane. researchgate.net While direct reductive reactions of this compound are less commonly detailed, its role as a precursor and its decomposition pathways highlight the reductive aspect of its chemistry. researchgate.net

Lewis Acidity/Basicity and Adduct Formation in this compound Systems

A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct. wikipedia.org Conversely, a Lewis base has a filled orbital with an electron pair that is not involved in bonding and can form a dative bond with a Lewis acid. wikipedia.org

Interactions with Electron-Deficient Species

This compound, with a lone pair of electrons on the antimony atom, primarily functions as a Lewis base, donating its electron pair to electron-deficient species. stackexchange.com This Lewis basicity allows it to form complexes with various Lewis acids. uu.nl The basicity of organoantimony compounds can be influenced by the substituents; electron-attracting groups decrease the catalytic activity, which is related to basicity. uu.nl

Complexation with Lewis Acids

This compound forms adducts with a variety of Lewis acids. It is known to form weak, reversible complexes with alkyl halides, which activates the carbon-halogen bond. uu.nl It also reacts with strong Lewis acids like boron trihalides (BX₃, where X = Cl, Br, I), aluminum trihalides (AlX'₃, where X' = Br, I), gallium trihalides (GaX₃), and indium trihalides (InX₃) to form stable complexes. soton.ac.uk

The formation of these adducts can be represented by the general reaction: (CH₃)₃Sb + MX₃ → (CH₃)₃Sb·MX₃ (where M = B, Al, Ga, In and X = halogen)

For example, this compound reacts with boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃). soton.ac.uk The stability of the resulting complexes with boron trihalides increases from the chloride to the iodide. soton.ac.uk Similarly, it forms complexes with gallium and indium trihalides. soton.ac.uk

The interaction between Lewis acids and bases can sometimes lead to more complex reactions. For instance, the interaction of metal tetrahalides with Lewis bases can result in simple adduct formation, but with mixed alkoxy halides, it can lead to disproportionation reactions. chemrxiv.org

Exchange Reactions and Ligand Scrambling in this compound Systems

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.orgchemguide.co.uk These reactions can be influenced by factors such as the nature of the ligands, the metal center, and the solvent. rsc.org

In systems involving this compound, redistribution reactions, a form of ligand scrambling, can occur. lookchem.com For instance, redistribution reactions of stibanes of the type R₂SbER' have been studied. lookchem.com These reactions involve the exchange of substituents between two or more similar molecules.

While specific studies detailing extensive ligand scrambling directly with this compound are not prevalent in the provided context, the general principles of ligand exchange are applicable. libretexts.orgrsc.orgrsc.org The process often involves an equilibrium between the reactants and products, and the position of this equilibrium can be influenced by the relative concentrations of the species involved. chemguide.co.uk In some organometallic systems, such as those involving zirconocene (B1252598) dichloride and trimethylaluminum (B3029685), ligand exchange processes are crucial for their catalytic properties. rsc.org

Thiolation Reactions and Product Identification

Thiolation involves the reaction of a compound with a thiol (a compound containing a sulfhydryl, -SH, group) or a sulfide (B99878). This compound readily undergoes thiolation when it reacts with sulfide. researchgate.netnih.gov This reaction leads to the formation of a previously unknown antimony species, trimethylmonothioantimony (TMMTSb). researchgate.netnih.gov

The formation of TMMTSb has been observed when microbiota from hot spring sediments and paddy soil were incubated with this compound, suggesting that sulfate-reducing bacteria may be involved in this process. researchgate.netnih.gov

The identification and characterization of TMMTSb have been accomplished using a combination of advanced analytical techniques:

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) was used to separate the thiolated species. researchgate.netnih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) further identified the product, showing the existence of ions such as [SbSC₃H₁₀]⁺, [SbSC₃H₉Na]⁺, and [SbSC₃H₉K]⁺. researchgate.netnih.gov

Raman Spectroscopy confirmed the formation of the Sb-S bond in TMMTSb with a characteristic Raman shift. researchgate.netnih.gov

Sb LIII-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy revealed a higher intensity of the pre-edge peak for TMMTSb compared to this compound. researchgate.netnih.gov

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy indicated the presence of three identical methyl groups, confirming the molecular formula as SbS(CH₃)₃. speciation.net

The interaction of this compound with thiol-containing biomolecules is also significant. For example, this compound dichloride's reaction with thiols like glutathione (B108866) and L-cysteine can produce trimethylstibine, a genotoxic compound. nih.gov

Table of Thiolation Reaction Details

| Reactant | Thiolating Agent | Product | Analytical Techniques for Identification |

|---|---|---|---|

| This compound ((CH₃)₃Sb) | Sulfide (S²⁻) | Trimethylmonothioantimony (TMMTSb) | HPLC-ICP-MS, FT-ICR MS, Raman Spectroscopy, XANES, NMR researchgate.netnih.govspeciation.net |

| This compound dichloride ((CH₃)₃SbCl₂) | Glutathione, L-cysteine | Trimethylstibine ((CH₃)₃Sb) | Plasmid DNA-nicking assay nih.gov |

Advanced Spectroscopic and Analytical Characterization of Trimethylantimony in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.oup.comcolab.ws

High-resolution NMR spectroscopy is a cornerstone for the characterization of trimethylantimony and its derivatives. It allows for the precise determination of the chemical environment of various nuclei within the molecule.

Multinuclear NMR provides a comprehensive picture of the molecular structure by probing different atomic nuclei. nih.govresearchgate.net For this compound compounds, ¹H, ¹³C, and ¹²¹Sb NMR are particularly informative. oup.com

¹H NMR Spectroscopy : The proton NMR spectrum of this compound typically shows a single sharp resonance for the methyl protons, indicative of the symmetrical nature of the Sb(CH₃)₃ group. docbrown.info In this compound dihalides (Me₃SbX₂), the chemical shift of the methyl protons is influenced by the electronegativity of the halogen atoms. As the electronegativity of the halogen increases, the electron population around the methyl group also increases, leading to a change in the chemical shift. oup.comoup.com

¹³C NMR Spectroscopy : Similar to ¹H NMR, the ¹³C NMR spectrum of this compound shows a single resonance for the methyl carbons. docbrown.info In the Me₃SbX₂ series, the ¹³C chemical shifts also show a trend related to the electronegativity of the halogen, suggesting a widespread electronic effect throughout the molecule. oup.comoup.com For instance, in a study of various trimethyltin (B158744) compounds, which are analogous to this compound compounds, detailed ¹H and ¹³C NMR data were compiled across multiple solvents to serve as a resource for chemists. rsc.org

¹²¹Sb NMR Spectroscopy : Antimony-121 NMR is a powerful, albeit less common, technique for directly probing the antimony nucleus. northwestern.edursc.org The chemical shift of ¹²¹Sb is highly sensitive to the coordination environment and the nature of the substituents attached to the antimony atom. rsc.org A saturated solution of KSbCl₆ in acetonitrile (B52724) is often used as an external standard for ¹²¹Sb NMR. northwestern.edu Studies on organoantimony(V) compounds have shown that the isomer shifts in ¹²¹Sb Mössbauer spectra, a related technique, correlate with the electronegativity of the substituents, indicating a withdrawal of bonding electrons from the antimony atom. oup.comoup.com

| Nucleus | Typical Chemical Shift Range (ppm) | Remarks |

| ¹H | Varies with solvent and substituents | Sensitive to the electronic environment created by ligands. oup.comoup.com |

| ¹³C | Varies with solvent and substituents | Provides information on the carbon backbone of the ligands. oup.comoup.comdocbrown.info |

| ¹²¹Sb | Broad range, sensitive to coordination | Directly probes the metal center, offering insights into its electronic structure. northwestern.edursc.org |

Dynamic NMR (DNMR) spectroscopy is employed to study molecular systems that are in a state of flux, such as those undergoing chemical exchange or conformational changes. numberanalytics.comoxfordsciencetrove.com By analyzing the changes in NMR spectra at various temperatures (Variable-Temperature NMR), researchers can determine the rates and activation parameters of these dynamic processes. numberanalytics.com

In the context of this compound and related organometallic compounds, DNMR can be used to investigate:

Ligand Exchange : The process of ligands detaching from and reattaching to the antimony center can be monitored. numberanalytics.com

Fluxionality : Many organometallic molecules are not rigid and can undergo rapid intramolecular rearrangements. DNMR can elucidate the mechanisms of such fluxional behavior. numberanalytics.com

Restricted Rotation : Rotation around single bonds, such as the Sb-C bonds, can sometimes be hindered, and DNMR can quantify the energy barriers for this rotation. libretexts.org

Two-dimensional exchange spectroscopy (EXSY) is a powerful DNMR technique that can identify which nuclei are exchanging with each other, providing detailed mechanistic insights. numberanalytics.comlibretexts.org

While solution-state NMR is more common, solid-state NMR (ssNMR) provides crucial information about the structure and dynamics of this compound compounds in the solid phase. ukri.orgcopernicus.org This is particularly important as the solid-state structure can differ significantly from what is observed in solution. Multinuclear ssNMR can be used to study the local environment of ¹H, ¹³C, and ¹²¹Sb nuclei in the crystalline or amorphous solid state, offering insights into intermolecular interactions and packing effects. copernicus.org

Vibrational Spectroscopy (Infrared and Raman).nih.govedinst.com

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for characterizing the bonding in this compound compounds. nih.govedinst.com These complementary methods probe the vibrational modes of a molecule. nih.gov IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. edinst.com

The vibrational spectra of this compound and its derivatives exhibit characteristic bands corresponding to specific molecular motions. The assignment of these bands to particular vibrational modes is a critical step in the analysis. scielo.brresearchgate.net

Key vibrational modes for this compound compounds include:

Sb-C Stretching (ν(Sb-C)) : These vibrations are a direct probe of the strength of the antimony-carbon bond.

CH₃ Stretching and Deformation Modes : These arise from the methyl groups.

SbC₃ Deformations : These involve the bending and rocking of the entire this compound framework.

A study on this compound dichloride and dibromide determined their infrared and Raman spectra between 600 and 33 cm⁻¹. capes.gov.br Another study on trimethylmonothioantimony (TMMTSb), formed from the reaction of this compound with sulfide (B99878), identified the Sb-S bond by a Raman shift at 419 cm⁻¹. researchgate.net

Force field analysis is a computational method used to model the vibrational frequencies of a molecule. ibm.comebsco.com By developing a set of force constants that describe the stiffness of the bonds and the resistance to bending, a theoretical vibrational spectrum can be calculated. ibm.com Comparing this with the experimental spectrum helps to confirm the assignment of vibrational modes and provides a deeper understanding of the intramolecular forces. ibm.comias.ac.in

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| ν(C-H) | ~2935 | IR mdpi.com |

| δ(C-H) | ~1423, 1312 | IR mdpi.com |

| νas(C-Sb) | ~587 | IR mdpi.com |

| Sb-S bond | 419 | Raman researchgate.net |

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur. tms.org This is particularly valuable in organometallic chemistry for understanding reaction mechanisms and identifying transient intermediates. For reactions involving this compound, such as in Metal-Organic Chemical Vapor Deposition (MOCVD), in-situ Raman or IR spectroscopy can be used to monitor the gas-phase composition and surface reactions. tms.org For example, in the MOCVD of materials like GaSb, where this compound might be used as a precursor, in-situ techniques can track the decomposition of the precursor and the growth of the thin film. colab.ws

Mass Spectrometry Techniques for this compound Derivatives

Mass spectrometry stands as a cornerstone for the molecular analysis of this compound and its derivatives, offering unparalleled insight into their elemental composition and structure.

Hyphenated Techniques (e.g., HPLC-ICP-MS for speciation analysis)

The coupling of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful hyphenated technique for the speciation analysis of antimony compounds. researchgate.netresearchgate.net This method allows for the separation of various antimony species, including this compound derivatives, from complex matrices, followed by their highly sensitive and element-specific detection. researchgate.netresearchgate.net

Research has demonstrated the successful use of HPLC-ICP-MS for the simultaneous separation and quantification of inorganic antimony (Sb(III) and Sb(V)) and organic this compound species. rsc.org Methodologies have been developed using different stationary phases, such as strong and weak anion exchangers, to optimize the separation. rsc.org For instance, the use of a Hamilton PRP-X100 anion-exchange column with a mobile phase of 20 mM EDTA at pH 4.7 has been effective for separating Sb(V) and Sb(III) in urine samples. researchgate.net Similarly, an ION-120 anion-exchange column with a mobile phase containing 2 mM NH₄HCO₃ and 1 mM tartaric acid at pH 8.5 has been used to separate this compound dichloride (TMSbCl₂) and Sb(V). researchgate.net

The detection limits for these methods are typically in the sub-ng/mL to ng/L range, enabling the analysis of trace levels of this compound in environmental and biological samples. rsc.org For example, in the analysis of urine, detection limits of 20 ng/L for Sb(V), 12 ng/L for TMSbCl₂, and 8 ng/L for Sb(III) have been achieved. researchgate.net The technique has been applied to various matrices, including airborne particulate matter, where this compound species were detected alongside inorganic forms. researchgate.net

Challenges in HPLC-ICP-MS analysis include matrix interferences, such as high chloride concentrations in urine, which can cause signal suppression and peak broadening. researchgate.net To overcome these issues, techniques like placing a hydride generation (HG) system between the HPLC and ICP-MS have been employed. researchgate.net

Table 1: HPLC-ICP-MS Parameters for Antimony Speciation

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Hamilton PRP-X100 | ION-120 Anion-Exchange | Asahipak GS 520HG |

| Mobile Phase | 20 mM EDTA, pH 4.7 | 2 mM NH₄HCO₃ + 1 mM Tartaric Acid, pH 8.5 | 50 mmol L⁻¹ Tris, pH 7.4 |

| Analytes | Sb(V), Sb(III) | This compound dichloride, Sb(V) | This compound species, Sb(V) |

| Application | Urine Analysis | Urine Analysis | Airborne Particulate Matter |

| Reference | researchgate.net | researchgate.net | researchgate.net |

High-Resolution Mass Spectrometry (e.g., FT-ICR MS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) techniques, particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), are indispensable for the unambiguous confirmation of the molecular formula of this compound derivatives. researchgate.netuni-rostock.de HRMS provides exceptional mass accuracy and resolving power, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions. uni-rostock.denih.gov

FT-ICR MS has been instrumental in identifying novel thiolated methylantimony species. researchgate.net In one study, TMMTSb (trimethylmonothioantimony) was formed from the reaction of this compound with sulfide. researchgate.net FT-ICR MS analysis confirmed the presence of ions such as [SbSC₃H₁₀]⁺, [SbSC₃H₉Na]⁺, and [SbSC₃H₉K]⁺, verifying the molecular formula as SbS(CH₃)₃. researchgate.net This level of detail is crucial for elucidating biogeochemical pathways of antimony. speciation.net

The power of FT-ICR MS lies in its ability to resolve thousands of chemical species in a single spectrum without prior separation, making it ideal for analyzing complex mixtures. uni-rostock.dersc.org This capability is essential for non-targeted analysis, where the goal is to identify unknown compounds in a sample. nih.gov The development of compact FT-ICR MS instruments has also opened up possibilities for real-time monitoring of volatile organic compounds, including potentially volatile antimony species. mdpi.com

Table 2: HRMS for this compound Derivative Identification

| Technique | Application | Key Finding | Reference |

| FT-ICR MS | Identification of thiolated methylantimony | Confirmed molecular formula of TMMTSb as SbS(CH₃)₃ through detection of specific ions. | researchgate.net |

| ESI-TOF MS | Study of this compound dichloride in solution | Indicated that TMSbCl₂ likely exists as [TMSbOH]⁺ in aqueous solutions. | helmholtz-munich.de |

Photoelectron Spectroscopy (XPS, UPS) for Electronic Structure Probing

Photoelectron spectroscopy (PES) is a surface-sensitive technique that provides valuable information about the elemental composition and electronic structure of materials. mpg.decea.fr It is categorized into X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), which differ in the energy of the incident radiation. thermofisher.com

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), uses soft X-rays to eject core-level electrons. micro.org.aumalvernpanalytical.com The kinetic energies of these photoelectrons are characteristic of the elements present and their chemical states (e.g., oxidation state). micro.org.aumalvernpanalytical.com This makes XPS a powerful tool for determining the chemical environment of antimony atoms in this compound and its derivatives on surfaces. mpg.de The technique is non-destructive and can analyze the outermost ~10 nm of a solid sample. micro.org.au

UPS employs lower-energy ultraviolet photons to probe the valence electrons, which are involved in chemical bonding. thermofisher.comseriius.com This provides direct insight into the electronic structure of the molecule, including the density of states in the valence band. mpg.de For this compound, UPS can be used to understand how the methyl groups are bonded to the antimony atom and to characterize the molecular orbitals. The combination of XPS and UPS can be particularly powerful, as the ionization cross-section of an orbital depends on the incident photon energy, allowing different electronic states to be probed. thermofisher.com

Advanced Chromatographic Separations for this compound Systems (e.g., for reaction mixture analysis)

Advanced chromatographic techniques are essential for the separation and analysis of complex mixtures containing this compound and its reaction products. nih.gov Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed.

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. measurlabs.comlibretexts.org In GC, a sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a stationary phase within a column. libretexts.org This technique is highly effective for the quantitative and qualitative analysis of volatile mixtures and can be used to monitor the progress of reactions involving this compound. measurlabs.comfao.org The choice of column and temperature programming is critical for achieving optimal separation. libretexts.org For non-volatile derivatives, derivatization techniques can be employed to create more volatile compounds suitable for GC analysis.

HPLC is a versatile technique used for separating a wide range of compounds, including less volatile or thermally labile this compound derivatives. nih.gov As discussed in the context of hyphenated techniques, HPLC can be coupled with various detectors for comprehensive analysis. researchgate.net The development of novel stationary phases and mobile phase compositions continues to enhance the resolution and efficiency of HPLC separations for organometallic compounds. rsc.orgnih.gov For instance, anion-exchange chromatography has proven effective for separating different antimony species based on their charge. researchgate.netrsc.org The optimization of separation conditions, often aided by modeling software, allows for the efficient transfer from analytical to preparative scale for the isolation of pure compounds. nih.gov

Computational and Theoretical Studies on Trimethylantimony and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Bonding in Trimethylantimony

Quantum chemical calculations offer a fundamental understanding of the electron distribution and the nature of chemical bonds within a molecule. youtube.com For this compound, these studies are crucial for explaining its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. aps.org DFT calculations have been successfully applied to this compound and its complexes to investigate their geometric and electronic properties. rsc.orgmdpi.com

Studies on complexes of this compound with various Lewis acids, such as boron, aluminum, gallium, and indium trihalides, have utilized DFT to understand the bonding and structural changes upon coordination. researchgate.net These calculations show that upon forming a donor-acceptor bond, there is a significant widening of the C-Sb-C angles in the this compound ligand and a slight decrease in the Sb-C bond lengths. researchgate.net This is attributed to changes in the 5s and 5p orbital contributions of antimony to the Sb-C bonds, with a corresponding increase in the 5p character of the antimony-based lone pair. researchgate.netresearchgate.net

DFT has also been employed to model the structure of novel palladium clusters containing this compound ligands. acs.org In the cluster [Pd₄(μ₃-SbMe₃)₄(SbMe₃)₄], computational modeling revealed that both the bridging and terminal this compound ligands can act as efficient acceptors in metal-to-ligand π-back-donation, which helps to stabilize the electron-rich palladium core. acs.org

The table below summarizes key geometric parameters for this compound as determined by gas electron diffraction and supported by DFT calculations.

| Parameter | Value | Reference |

|---|---|---|

| Sb-C Bond Length (Å) | 2.169 ± 0.010 | researchgate.net |

| C-Sb-C Bond Angle (°) | 96.9 ± 1.0 | researchgate.net |

Ab initio and post-Hartree-Fock methods, while computationally more demanding than DFT, can provide highly accurate results for electronic structure and bonding. These methods are based on solving the Schrödinger equation without empirical parameterization. researchgate.net

For this compound and related organometallic compounds, ab initio calculations have been used to determine equilibrium geometries and harmonic force fields. researchgate.net For instance, in studies of related pnictogen hydrides, ab initio methods including electron correlation have yielded results in very good agreement with experimental values. researchgate.net While specific post-Hartree-Fock studies on this compound are less common in the readily available literature, the principles of these methods are foundational to computational chemistry and are often used as benchmarks for other computational techniques. For example, ab initio LCAO-MO-SCF calculations have been performed on systems with similar bonding motifs to understand interaction energies and stable conformations. researchgate.netacs.org

Molecular Dynamics Simulations of this compound in Different Phases or Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. ebsco.comnih.gov These simulations allow for the investigation of the dynamic behavior of substances in different phases (gas, liquid, solid) and environments, providing insights into processes like diffusion, phase transitions, and interactions with other molecules. soton.ac.ukspiedigitallibrary.org MD simulations have become a standard tool for investigating complex systems, from simple liquids to large biomolecules. mdpi.comnih.gov

While specific MD simulation studies focusing solely on pure this compound are not extensively documented in readily available literature, the methodology is highly applicable. Such simulations would be crucial for understanding its behavior as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) processes, where it is used to grow antimonide-based semiconductors like InSb and GaSb. researcher.life In these contexts, MD simulations could model the transport of TMSb molecules in the gas phase, their interaction with substrate surfaces, and the initial stages of film growth.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand vibrational modes.

Normal coordinate analyses, a computational method to analyze vibrational spectra, have been performed for this compound derivatives. For example, a comparison of three different force fields was used to analyze the vibrational spectra of this compound(V) dihalides. upenn.edu Similarly, a normal coordinate analysis was conducted for this compound oxide. tamu.edu

Photoelectron spectroscopy, combined with computational analysis, has been used to study the electronic structure of reactive intermediates generated from the pyrolysis of this compound. researchgate.net These studies help identify species like the methylstibinyl radical (Sb-CH₃) and determine their ionization energies and vibrational frequencies. researchgate.net

The table below presents experimentally observed and computationally supported spectroscopic data for this compound and a related thiolation product.

| Compound | Spectroscopic Technique | Observed Feature | Value | Reference |

|---|---|---|---|---|

| This compound (TMSb) | ¹H NMR (C₆D₆) | Chemical Shift (δ) | 0.6 ppm (singlet) | |

| Trimethylmonothioantimony (TMMTSb) | Raman Spectroscopy | Sb-S bond Raman shift | 419 cm⁻¹ | researchgate.net |

| This compound (TMSb) | XANES (Sb LIII-edge) | Pre-edge peak | 4137 eV | researchgate.net |

Computational Modeling of Reaction Pathways and Transition States Involving this compound

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational modeling allows for the detailed exploration of reaction pathways, including the identification of reactants, products, intermediates, and transition states. numberanalytics.comurv.cat

The decomposition of this compound is a critical process in MOCVD. acs.org Computational studies can model the homolytic cleavage of Sb-C bonds to understand the energy barriers and the formation of reactive species. researchgate.net Furthermore, the reactions between this compound and other precursors, such as trimethylindium (B1585567), have been a subject of interest to better control the deposition of semiconductor materials like InSb. acs.org

Computational modeling can elucidate complex reaction mechanisms. For example, when this compound reacts with methacrylic acid in the presence of tert-butyl hydroperoxide, it forms this compound dimethacrylate. Quantum chemical calculations could map out the potential energy surface for this substitution reaction, identifying the key transition states and intermediates, thus providing a detailed, step-by-step picture of the reaction. Similarly, modeling can be applied to the thiolation reactions of this compound, which are relevant in environmental and biological contexts. researchgate.net

Development of Force Fields for this compound-Containing Systems

Molecular dynamics simulations rely on force fields, which are sets of parameters and mathematical functions that describe the potential energy of a system of particles. ethz.ch The accuracy of an MD simulation is highly dependent on the quality of the force field used. ethz.ch

Developing accurate force fields for organometallic compounds like this compound is challenging due to the complex electronic interactions involving the metal center. The process involves parameterization, which is typically based on fitting to high-level quantum chemical calculations and/or experimental data (e.g., geometries, vibrational frequencies, and condensed-phase properties). ethz.chchemrxiv.org

While general-purpose force fields exist, specific force fields tailored for this compound and its interactions in various environments (e.g., in solution or at interfaces) are crucial for predictive simulations. acs.org The development process often involves:

Quantum Mechanical (QM) Calculations: Obtaining high-quality data for bond lengths, angles, dihedrals, and partial charges.

Parameter Fitting: Adjusting force field parameters (e.g., for Lennard-Jones potentials and bonded terms) to reproduce the QM data and experimental properties. chemrxiv.org

Validation: Testing the force field by simulating systems and comparing the results against known experimental or QM data. chemrxiv.org

Although specific, named force fields exclusively for this compound are not prominently cited, the general procedures for force field development are well-established and would be applied to create reliable models for simulating TMSb-containing systems. spiedigitallibrary.orgchemrxiv.org

Applications of Trimethylantimony in Advanced Materials Synthesis and Device Fabrication

Role of Trimethylantimony as a Precursor in Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a dominant technique for producing high-quality crystalline layers and complex multilayer semiconductor structures. wikipedia.org The process involves introducing ultrapure precursor gases into a reactor where they pyrolyze on a heated substrate, leading to the chemical reaction and deposition of a thin film. wikipedia.org In this context, this compound is a widely used metal-organic source for the element antimony, essential for creating various compound semiconductors. mks.comsmolecule.com

This compound is a key Group V precursor for the MOCVD growth of several III-V compound semiconductors, which are foundational materials for optoelectronic devices like infrared detectors and high-speed electronics. lookchem.comnih.gov Its utility has been demonstrated in the epitaxial growth of materials such as Indium Antimonide (InSb), Gallium Antimonide (GaSb), and Gallium Arsenide (GaAs) doped with antimony.

Research has shown the successful growth of InSb epitaxial layers on GaAs substrates using trimethylindium (B1585567) (TMIn) and this compound as the indium and antimony sources, respectively. aip.org Similarly, high-quality GaSb layers have been grown on both GaSb and GaAs substrates by reacting trimethylgallium (B75665) (TMGa) with TMSb. osti.gov The growth parameters, particularly substrate temperature and the ratio of Group V to Group III precursors (V/III ratio), are meticulously controlled to achieve desired material properties. osti.govaip.org For instance, the optimal growth temperature for In₀.₁₅Ga₀.₈₅Sb on a GaSb/GaAs substrate was identified as 600 °C. aip.org

Table 1: Examples of III-V Materials Grown Using this compound (TMSb) via MOCVD

| Material Grown | Group III Precursor | Group V Precursor(s) | Substrate | Typical Growth Temperature | Reference(s) |

|---|---|---|---|---|---|

| InSb | Trimethylindium (TMIn) | This compound (TMSb) | GaAs | - | aip.org |

| GaSb | Trimethylgallium (TMGa) | This compound (TMSb) | GaSb, GaAs | 560°C - 630°C | osti.gov |

| InAsSb | Trimethylindium (TMIn) | This compound (TMSb), Arsine (AsH₃) | GaSb, GaAs | - | capes.gov.br |

| In₀.₁₅Ga₀.₈₅Sb | Trimethylindium (TMIn), Trimethylgallium (TMGa) | This compound (TMSb) | GaSb/GaAs | 600°C (Optimized) | aip.org |

The quality of the resulting semiconductor film is directly dependent on the purity of the precursors used. google.com High-purity TMSb is essential, as impurities can be incorporated into the crystal lattice, degrading the electronic and optical performance of the device. For advanced semiconductor applications, the purity of TMSb can be required to be as high as 99.9999% (6N). google.com

Precise and stable delivery of the TMSb vapor into the MOCVD reactor is equally critical. illinois.edu In a typical MOCVD setup, liquid TMSb is held in a stainless-steel container called a bubbler, which is maintained at a constant, controlled temperature to ensure a stable vapor pressure. illinois.edu An inert carrier gas, typically high-purity hydrogen (H₂), is passed through the bubbler to transport the TMSb vapor to the reaction chamber. mks.comoup.com The vapor pressure of the metal-organic source is a key parameter that helps determine the growth rate. wikipedia.org Advanced systems may incorporate ultrasonic monitors to provide real-time, closed-loop control over the mass flow of the precursor, further enhancing the precision of the deposition process. illinois.edu

To prevent detrimental pre-reactions between the highly reactive Group III and Group V sources before they reach the substrate, MOCVD reactors are often designed with separate gas lines that only mix near the deposition zone. oup.com The V/III ratio, which is the molar ratio of the Group V precursor to the Group III precursor in the gas phase, is a crucial parameter that affects growth rate, surface morphology, and electrical properties. researchgate.netresearchgate.net For example, in the growth of GaSb, the optimal V/III ratio was found to vary with reactor pressure, and the growth rate was dependent on the TMGa concentration but not the TMSb concentration. researchgate.net

Real-time, in-situ monitoring techniques are increasingly employed in MOCVD to achieve precise control over the growth process. numberanalytics.com These methods allow for the direct observation of precursor decomposition and film growth, enabling immediate adjustments to process parameters. numberanalytics.comnanoscience.or.kr

While specific studies on TMSb are part of broader research, the principles of monitoring precursor decomposition are well-established. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) can be used to monitor the chemical state of the gas phase, allowing researchers to track the degree of precursor decomposition by observing the weakening of specific chemical bond peaks as the molecules break apart due to heat. nanoscience.or.kr Other techniques like spectroscopic ellipsometry and emissivity-correcting pyrometry are used to monitor film thickness and surface temperature in real-time, respectively. tms.org This level of process control is essential for the reproducibility and high yield required in modern semiconductor manufacturing. nanoscience.or.kr

Table 2: In-Situ Monitoring Techniques in MOCVD

| Technique | Measured Parameter | Purpose | Reference(s) |

|---|---|---|---|

| Fourier Transform Infrared Spectroscopy (FTIR) | Chemical bond vibrations in gas phase | Monitor precursor decomposition | nanoscience.or.kr |

| Spectroscopic Ellipsometry (SE) | Change in polarization of light | Measure film thickness and optical constants | tms.org |

| Emissivity-Correcting Pyrometry | Thermal emission from substrate | Accurate, real-time surface temperature measurement | tms.org |

Synthesis of Antimony-Containing Nanomaterials via this compound Precursors

Beyond thin films, this compound is also a valuable precursor for the synthesis of low-dimensional, antimony-containing nanomaterials. These nanostructures, such as quantum dots and nanowires, exhibit unique properties due to quantum confinement effects and are of interest for next-generation electronic and optoelectronic applications. diva-portal.org

This compound has been successfully used in the vapor-phase synthesis of antimony-based nanowires. For example, GaSb nanowires have been grown on GaAs substrates via MOCVD using TMGa and TMSb as the source materials. researchgate.net This demonstrates the suitability of TMSb for creating one-dimensional nanostructures through controlled epitaxial growth processes.

However, the high reactivity of TMSb presents challenges for other synthesis methods. In the liquid-phase colloidal synthesis of InSb quantum dots, highly reactive precursors like trimethylindium and this compound have been found to lead to uncontrollable growth, making it difficult to separate the nucleation and growth phases. nih.govrsc.orgacs.org This distinction highlights that while TMSb is an excellent precursor for vapor-phase techniques like MOCVD, alternative, less reactive antimony sources are often required for the successful colloidal synthesis of high-quality quantum dots. nih.gov

Controlled Nanostructure Fabrication

The precise control over the shape and size of nanostructures is critical for their application in novel devices. This compound is utilized in processes like metal-organic chemical vapor deposition (MOCVD) to create these intricate structures. argosun.comcambridge.org

Focused electron beam-induced deposition (EBID) is another powerful, maskless technique for creating arbitrary nanostructures. beilstein-journals.orgnih.gov In EBID, a focused electron beam interacts with precursor molecules, such as those derived from this compound, that have been adsorbed onto a substrate. This interaction causes the local dissociation of the precursor, leading to the deposition of non-volatile products and the removal of volatile fragments. beilstein-journals.org This direct-write capability allows for the fabrication of well-defined nanostructures. beilstein-journals.org

Research has demonstrated the ability to fabricate a variety of nanostructures, including nanowhiskers, nanodendrites, and fractal-like nanotrees, on insulator substrates like aluminum oxide (Al₂O₃) or silicon dioxide (SiO₂) using EBID. nih.gov The morphology of these structures can be controlled by adjusting the electron beam intensity during the deposition process. nih.gov The growth of these nanostructures is linked to the accumulation of charge on the substrate surface during electron irradiation. nih.gov

Table 1: Examples of Nanostructures Fabricated Using Antimony Precursors

| Nanostructure Type | Fabrication Method | Substrate | Key Features |

|---|---|---|---|

| InAsSb Nanostructures | MOCVD | InP-based | Control over shape and emission wavelength. cambridge.org |

| Tungsten Nanowhiskers | EBID | Al₂O₃ or SiO₂ | High purity, freestanding structures. nih.gov |

| Tungsten Nanodendrites | EBID | Al₂O₃ or SiO₂ | Large specific surface area. nih.gov |

| Iron Nanocrystals | EBID | Self-assembled monolayers | High purity deposits. beilstein-journals.org |

| Cobalt Oxide Deposits | EBID | Self-assembled monolayers | Consists of cobalt oxide. beilstein-journals.org |

Atomic Layer Deposition (ALD) Utilizing this compound

Atomic Layer Deposition (ALD) is a thin-film deposition technique that builds up films one atomic layer at a time, offering exceptional control over thickness and uniformity. wikipedia.orgoxinst.comsamcointl.com This method is based on sequential, self-limiting surface reactions. wikipedia.orgsamcointl.com The process typically involves introducing two or more precursor gases into a reaction chamber in separate, alternating pulses. wikipedia.org

While the most studied ALD process involves the deposition of aluminum oxide (Al₂O₃) from trimethylaluminum (B3029685) (TMA) and water, the principles of ALD can be applied to a wide range of materials, including those requiring an antimony source. wikipedia.orgsigmaaldrich.comrsc.org this compound is a viable precursor for ALD processes aimed at depositing antimony-containing thin films, such as antimony sulfide (B99878) (Sb₂S₃), which shows promise for solar cell applications. smolecule.com

The ALD cycle consists of four main steps:

Precursor A Adsorption: The first precursor (e.g., this compound) is pulsed into the chamber and chemisorbs onto the substrate surface in a self-limiting manner. samcointl.com

Purge: Excess precursor and any by-products are removed from the chamber. samcointl.com

Reactant B Exposure: A second precursor (reactant) is introduced, reacting with the adsorbed layer to form the desired material. samcointl.com

Purge: Again, excess reactants and by-products are purged from the chamber. samcointl.com

This cycle is repeated to achieve the desired film thickness with atomic-level precision. oxinst.comsamcointl.com ALD is particularly advantageous for coating complex, high-aspect-ratio structures conformally. oxinst.com

Table 2: Comparison of Deposition Techniques

| Feature | Atomic Layer Deposition (ALD) | Chemical Vapor Deposition (CVD) | Physical Vapor Deposition (PVD)/Sputtering |

|---|---|---|---|

| Thickness Control | Atomic-scale precision samcointl.com | Less precise than ALD samcointl.com | Struggles with uniform layers samcointl.com |

| Conformality | Excellent, even on high-aspect-ratio structures oxinst.comsamcointl.com | Can be challenging | Poor on complex topographies samcointl.com |

| Film Quality | Dense, pinhole-free films samcointl.com | Variable | Can have defects |

| Mechanism | Self-limiting surface reactions wikipedia.orgsamcointl.com | Continuous chemical reaction | Physical deposition |

Development of Novel Antimony-Based Alloys and Heterostructures Using this compound

This compound is a crucial precursor in the metal-organic chemical vapor deposition (MOCVD) growth of various antimony-based alloys and heterostructures. researchgate.net These materials are essential for a range of electronic and optoelectronic devices, including infrared detectors and high-speed transistors.

In MOCVD, ultrapure gases, including the organometallic precursor this compound, are introduced into a reactor where they decompose at elevated temperatures. wikipedia.org The resulting atoms deposit on a substrate, forming a new epitaxial layer. wikipedia.org The precise control over gas flow and temperature allows for the growth of complex multilayer structures. wikipedia.org

Examples of materials grown using this compound include:

Indium Antimonide (InSb) and Gallium Antimonide (GaSb): These are critical materials for infrared applications. this compound, in combination with precursors like trimethylindium, is used to grow InSb films. mocvd-precursor-encyclopedia.de

Indium Arsenide Antimonide (InAsSb): This ternary alloy is a promising material for photodetectors operating in the 3-12 µm wavelength range. mocvd-precursor-encyclopedia.deresearchgate.net

Gallium Antimonide/Gallium Arsenide (GaSb/GaAs) Heterostructures: These structures are synthesized via MOCVD, where this compound and trimethylgallium are used as the antimony and gallium sources, respectively. uq.edu.au

The development of these advanced materials is often challenging due to factors like the low melting points and vapor pressures of antimony compounds. researchgate.net However, the use of organometallic precursors like this compound in MOCVD provides a versatile method for overcoming some of these difficulties and achieving high-quality epitaxial growth. researchgate.net

Catalytic Applications and Mechanistic Studies Involving Trimethylantimony

Trimethylantimony as a Catalyst or Co-catalyst in Organic Transformations

This compound, an organometallic compound with the formula (CH₃)₃Sb, has garnered attention for its role as a catalyst or co-catalyst in various organic synthesis reactions. smolecule.comargosun.com Its unique electronic and structural properties enable it to participate in and influence the outcomes of several important chemical transformations.

Use in Hydrofunctionalization Reactions

Hydrofunctionalization reactions, which involve the addition of an H-X molecule across an unsaturated bond, are fundamental processes in organic synthesis for creating functionalized molecules in an atom-economical manner. While the direct use of this compound as a primary catalyst in mainstream hydrofunctionalization reactions is not extensively documented in dedicated studies, its potential lies in its ability to act as a ligand or co-catalyst in systems where a metal center is the primary catalytic species. The Lewis basicity of this compound allows it to coordinate to transition metals, thereby modifying the electronic and steric environment of the catalyst. This can influence the reactivity and selectivity of the hydrofunctionalization of alkynes and alkenes. mdpi.commdpi.com

For instance, in the context of alkyne hydrofunctionalization, the choice of ligands is crucial for controlling regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity. mdpi.com The interaction of this compound with catalytic metal centers could potentially modulate these outcomes. Further research is needed to fully explore and detail the specific applications and mechanisms of this compound in this class of reactions.

Role in Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.govnih.gov These reactions typically employ a transition metal catalyst, often palladium or nickel, with various ligands. eie.grwikipedia.org this compound can function as a ligand in these catalytic systems. The coordination of this compound to the metal center can impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The electronic properties of the trimethylstibine ligand can influence the electron density at the metal center, which in turn affects the rates and efficiencies of these elementary steps. For example, in palladium-catalyzed cross-coupling reactions, the nature of the ancillary ligand is a critical factor in the stability and reactivity of the catalytic intermediates. rsc.org While phosphine (B1218219) ligands are more commonly employed, the use of stibine (B1205547) ligands like this compound offers a different electronic and steric profile that could be advantageous for specific substrates or reaction types. researchgate.net

Table 1: Potential Roles of this compound in Cross-Coupling Catalytic Cycles

| Catalytic Step | Potential Influence of this compound Ligand |

| Oxidative Addition | Modulates the electron density of the metal center, affecting its ability to insert into the R-X bond. |

| Transmetalation | Influences the rate of transfer of the organometallic reagent to the catalyst. |

| Reductive Elimination | Affects the rate at which the new C-C or C-heteroatom bond is formed and the product is released. |

| Catalyst Stability | The nature of the ligand can impact the stability and lifetime of the active catalyst. |

Investigation of Mechanism and Selectivity in Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. In catalytic cycles involving this compound, its role can be multifaceted. As a ligand, it can influence the geometry and electronic structure of the catalytic intermediates, thereby directing the stereochemical and regiochemical outcome of the reaction. mpg.de

For example, in reactions proceeding through intermediates where the coordination number and geometry of the metal center are critical, the steric bulk of the this compound ligand can play a decisive role. Furthermore, the Sb-metal bond's lability can be a factor, potentially allowing for ligand dissociation to create a vacant coordination site necessary for substrate binding. researchgate.net The investigation into these mechanistic details often involves a combination of experimental techniques, such as kinetic studies and spectroscopic analysis of intermediates, alongside computational modeling to map the reaction energy profile. mpg.de

This compound in Polymerization Catalysis

This compound and related organoantimony compounds have been explored for their utility in polymerization catalysis. argosun.comhellenicaworld.com While not as prevalent as Ziegler-Natta or metallocene catalysts, they can act as components in catalytic systems for the polymerization of olefins. d-nb.infojustia.com In this context, this compound can function as a co-catalyst or activator for the primary transition metal catalyst.

The role of this compound in these systems can be to alkylate the transition metal precursor, generating the active catalytic species. The nature of the organoantimony compound can influence the activity of the catalyst and the properties of the resulting polymer, such as its molecular weight and branching. d-nb.info The functional group tolerance of late transition metal catalysts, which can be modified by ligands like this compound, is an area of ongoing research interest for the production of functionalized polyolefins. d-nb.info

Heterogeneous Catalysis Derived from this compound Precursors (e.g., deposition of active sites)

A significant application of this compound is as a precursor for the deposition of antimony-containing materials, which can then be used in heterogeneous catalysis. smolecule.comargosun.com In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. chemistrystudent.comresearchgate.net The process involves the adsorption of reactants onto the catalyst surface, reaction at the active sites, and subsequent desorption of the products. chemistrystudent.com

This compound is used in techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) to deposit thin films or nanoparticles of antimony or antimony oxides onto a support material. argosun.com These supported materials can possess catalytically active sites. For instance, antimony-based catalysts are being investigated for various chemical reactions, including the selective oxidation of hydrocarbons. smolecule.com The properties of the final heterogeneous catalyst, such as the size, dispersion, and oxidation state of the antimony species, are highly dependent on the deposition conditions and the nature of the support, and these factors, in turn, dictate the catalyst's activity and selectivity. nih.govmdpi.com

Environmental Transformation Pathways of Trimethylantimony in Abiotic Systems

Photochemical Degradation Mechanisms of Trimethylantimony in the Atmosphere

Once released into the atmosphere, organometallic compounds are subject to photochemical degradation, primarily driven by reactions with highly reactive oxidant species. The principal degradation pathway for most volatile organic compounds in the troposphere is reaction with the hydroxyl radical (OH). harvard.edu While specific kinetic data for the gas-phase reactions of this compound are not extensively documented, its atmospheric behavior can be inferred from similar organometallic and organoamine compounds.